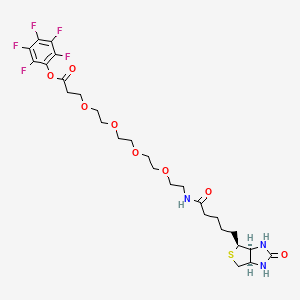
m-PEG25-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG25-NHS ester: is a polyethylene glycol-based linker containing an N-hydroxysuccinimide ester. This compound is widely used in bioconjugation to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable reagent in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG25-N-hydroxysuccinimide ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide. The reaction is carried out in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran under inert conditions to prevent moisture interference. The product is then purified through precipitation or chromatography.
Industrial Production Methods: In industrial settings, the production of m-PEG25-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The product is often supplied as a reagent-grade material for research purposes.
Chemical Reactions Analysis
Types of Reactions: m-PEG25-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is usually performed in an aqueous buffer solution at neutral to slightly basic pH.
Major Products: The primary product of the reaction between m-PEG25-N-hydroxysuccinimide ester and a primary amine is a polyethylene glycol-conjugated amide. This product retains the hydrophilic properties of polyethylene glycol, improving the solubility and stability of the conjugated molecule .
Scientific Research Applications
Chemistry: In chemistry, m-PEG25-N-hydroxysuccinimide ester is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules enable selective protein degradation via the ubiquitin-proteasome system .
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of bioconjugates for various assays and diagnostic applications .
Medicine: In medicine, m-PEG25-N-hydroxysuccinimide ester is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. The polyethylene glycol modification helps reduce immunogenicity and prolongs the circulation time of drugs .
Industry: In industrial applications, this compound is utilized in the production of polyethylene glycol-modified surfaces and materials. These modifications enhance the properties of materials, such as reducing protein adsorption and improving biocompatibility .
Mechanism of Action
The mechanism of action of m-PEG25-N-hydroxysuccinimide ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the N-hydroxysuccinimide ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This process is highly efficient and specific, making it a valuable tool for bioconjugation .
Comparison with Similar Compounds
Acid-dPEG25-N-hydroxysuccinimide ester: This compound is similar in structure and function, with the primary difference being the presence of a carboxylic acid group instead of a methoxy group.
m-dPEG12-N-hydroxysuccinimide ester: This compound has a shorter polyethylene glycol spacer, which may affect its solubility and reactivity.
Uniqueness: m-PEG25-N-hydroxysuccinimide ester is unique due to its long polyethylene glycol spacer, which provides enhanced solubility and stability in aqueous media. This property makes it particularly useful for applications requiring high solubility and stability, such as in drug delivery and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H107NO29/c1-61-6-7-63-10-11-65-14-15-67-18-19-69-22-23-71-26-27-73-30-31-75-34-35-77-38-39-79-42-43-81-46-47-83-50-51-85-53-52-84-49-48-82-45-44-80-41-40-78-37-36-76-33-32-74-29-28-72-25-24-70-21-20-68-17-16-66-13-12-64-9-8-62-5-4-56(60)86-57-54(58)2-3-55(57)59/h2-53H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOIXFTBGZAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H107NO29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


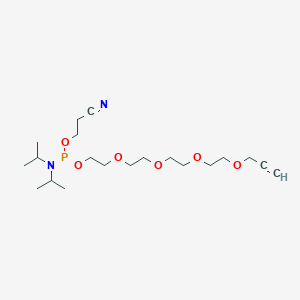

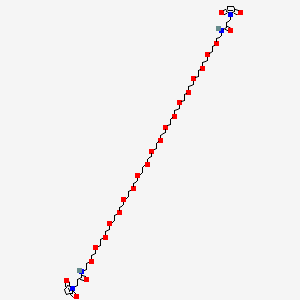
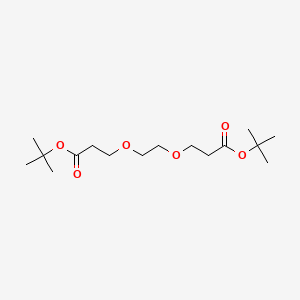

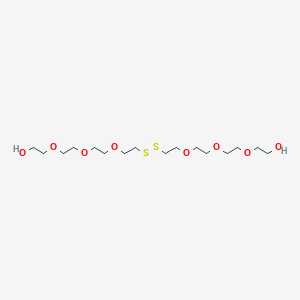
![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)

